1-(3-chlorophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-14(2)12-25-19-9-4-3-8-18(19)23-21(25)15-10-20(26)24(13-15)17-7-5-6-16(22)11-17/h3-9,11,14-15H,10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEQFMSUIIILGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound consists of several key structural components:
- Pyrrolidinone ring : A five-membered cyclic amide that contributes to the compound's stability and reactivity.
- Benzimidazole moiety : Known for various biological activities, this structure enhances the pharmacological profile of the compound.
- Chlorophenyl group : This substituent may influence the compound's lipophilicity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures to 1-(3-chlorophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit significant biological activities, including:
- Antimicrobial effects : Similar benzimidazole derivatives have shown promising antibacterial and antifungal properties.
- Anticancer potential : Some pyrrolidine-based compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Neuroprotective activities : Certain derivatives have been linked to neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.
Interaction Studies
Interaction studies involving 1-(3-chlorophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one focus on its binding affinities with various biological targets. The presence of the benzimidazole moiety suggests potential interactions with enzymes and receptors involved in disease processes.
Binding Affinities
| Target Protein | Binding Affinity (Kd) | Reference |
|---|---|---|
| Acetylcholinesterase | Moderate | |
| Urease | Strong | |
| Bovine Serum Albumin | High |
These interactions highlight the compound's potential as a therapeutic agent in treating conditions such as Alzheimer's disease (via acetylcholinesterase inhibition) and infections (through urease inhibition).
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 1-(3-chlorophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one:
- Antibacterial Activity : A study demonstrated that similar benzimidazole derivatives exhibited moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, indicating that modifications to the structure can enhance efficacy .
- Enzyme Inhibition : Research has shown that certain pyrrolidine derivatives act as effective inhibitors of urease, with IC50 values significantly lower than standard drugs. For instance, compounds structurally related to 1-(3-chlorophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one displayed IC50 values ranging from 0.63 µM to 6.28 µM in enzyme inhibition assays .
- Cytotoxicity Studies : In vitro studies on cancer cell lines have indicated that derivatives with similar structures can induce apoptosis, suggesting a potential role in cancer therapy. The specific mechanisms of action are still under investigation but may involve modulation of cell cycle pathways .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of pyrazine derivatives, including compounds similar to 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide, as antiviral agents. Research published in the Journal of Medicinal Chemistry indicates that certain pyrazine compounds act as allosteric inhibitors of the Zika virus protease, demonstrating effective inhibition at low concentrations (IC50 values around 130 nM) . These findings suggest that compounds with similar structural characteristics could be developed as antiviral drugs targeting flavivirus infections.
Cancer Research
The compound's structural features make it a candidate for developing inhibitors targeting protein kinases, which are crucial in cancer signaling pathways. Studies have shown that small molecule inhibitors can modulate the activity of phosphatidylinositol 3-kinase (PI3K), a key player in various malignancies . By exploring the structure-activity relationships of compounds like 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide, researchers aim to identify potent inhibitors that can selectively target cancer cells.
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy. The presence of the thiophene and pyrazine rings influences its biological activity significantly. For instance, modifications to these rings can enhance solubility and bioavailability, which are critical for therapeutic applications .
Synthetic Pathways
The synthesis of 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. A detailed synthesis pathway can be referenced from studies focusing on related pyrazine derivatives, which highlight methods such as Suzuki coupling and nucleophilic aromatic substitution .
Case Studies and Research Findings
Several case studies have documented the biological activities of compounds structurally related to 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to derivatives with modifications to the aryl group, benzimidazole substituents, or pyrrolidinone core. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : The 3,5-dichloro-2-hydroxyphenyl and 5-fluoro-benzimidazole derivative demonstrated superior anticancer activity compared to the 3-chlorophenyl target compound, likely due to enhanced electrophilicity and target affinity.
- Hydrophilic vs. Lipophilic Substituents: The 2-hydroxyphenyl analogue showed reduced activity (IC₅₀: 12.5 µM), suggesting that hydrophilic groups may hinder membrane penetration.
- Aryl Substitution Patterns : The 3-chloro-4-methylphenyl derivative introduces steric hindrance near the chlorophenyl group, which may alter binding interactions compared to the unsubstituted 3-chlorophenyl in the target compound.
Pharmacological Potential
- Anticancer Activity : The 5-fluoro-benzimidazole derivative is the most potent (IC₅₀: 3.2 µM), highlighting the importance of halogenation for cytotoxicity. The target compound’s isobutyl group may improve bioavailability but requires empirical validation.
Preparation Methods
Benzimidazole Core Construction
The benzimidazole moiety is synthesized via cyclocondensation of 4-chloro-1,2-diaminobenzene with isobutyl glyoxal under acidic conditions (Scheme 1).
Scheme 1 :
\$$
\text{4-Chloro-1,2-diaminobenzene} + \text{Isobutyl glyoxal} \xrightarrow{\text{HCl, EtOH}} \text{1-Isobutyl-5-chloro-1H-benzo[d]imidazole}
\$$
Optimization Notes :
Functionalization at C-2
The C-2 position is functionalized via Vilsmeier-Haack formylation to introduce a formyl group, followed by oxidation to a carboxylic acid (Table 1).
Table 1 : Functionalization of 1-Isobutyl-5-chloro-1H-benzo[d]imidazole
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Formylation | POCl₃, DMF | 0–5°C, 2 h | 75 |
| Oxidation | KMnO₄, H₂SO₄ | 60°C, 4 h | 68 |
Synthesis of 1-(3-Chlorophenyl)Pyrrolidin-2-One
Cyclization Strategies
The pyrrolidinone ring is constructed via intramolecular lactamization of 3-chlorophenylglycine methyl ester using thionyl chloride (Scheme 2).
Scheme 2 :
\$$
\text{3-Chlorophenylglycine methyl ester} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{1-(3-Chlorophenyl)pyrrolidin-2-one}
\$$
Key Observations :
- Reaction Time : 18–24 hours at reflux ensures complete cyclization.
- Purification : Trituration with methanol yields >95% purity.
Coupling of Benzimidazole and Pyrrolidinone Subunits
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura reaction links the benzimidazole carboxylate and pyrrolidinone using Pd(PPh₃)₄ and K₂CO₃ in dioxane (Scheme 3).
Scheme 3 :
\$$
\text{Benzimidazole-Boronic Acid} + \text{Pyrrolidinone-Bromide} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Compound}
\$$
Optimization Data :
Direct Alkylation Approach
Alternative coupling via alkylation of the benzimidazole nitrogen with a bromomethylpyrrolidinone derivative (Table 2).
Table 2 : Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 65% |
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Industrial Scalability and Process Economics
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-chlorophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Formation of the benzimidazole core via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.
Introduction of the isobutyl group via alkylation using isobutyl halides.
Construction of the pyrrolidin-2-one ring through cyclization reactions (e.g., intramolecular lactamization).
Optimization strategies include:
- Temperature control (60–80°C for alkylation steps) .
- Use of catalysts like palladium for coupling reactions .
- Solvent selection (e.g., DMF for polar intermediates) .
Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch in pyrrolidinone at ~1700 cm) .
- X-ray Crystallography : For absolute configuration determination in crystalline forms .
Q. What preliminary biological screening assays are recommended to evaluate its potential therapeutic applications?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR with HRMS to confirm molecular formulas .
- Computational Modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .
- Isotopic Labeling : Trace reaction pathways to identify unexpected byproducts .
Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties without compromising bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
| Substituent Modification | Effect on Bioactivity | Pharmacokinetic Impact |
|---|---|---|
| Isobutyl → Cyclopropyl | Retains antimicrobial activity | Improved metabolic stability |
| 3-Chlorophenyl → Fluorophenyl | Enhanced CNS penetration | Reduced plasma protein binding |
Q. How can in silico modeling contribute to understanding its mechanism of action against specific biological targets?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to targets like tubulin (anticancer) or DNA gyrase (antimicrobial) .
- Molecular Dynamics Simulations : Analyze stability of ligand-target complexes over time (e.g., RMSD plots) .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with kinase ATP-binding pockets) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution to identify absorption issues .
- Metabolite Identification : Use LC-MS to detect active/inactive metabolites that explain reduced in vivo activity .
- Dose-Response Refinement : Adjust dosing regimens to account for species-specific metabolic rates .
Key Research Considerations
- Avoid Reliance on Unverified Sources : Exclude data from commercial platforms (e.g., ) as per guidelines.
- Focus on Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) to ensure replicability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
